![molecular formula C23H17IO4 B15342196 4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin CAS No. 13021-90-4](/img/structure/B15342196.png)
4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin
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Description
4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin is a useful research compound. Its molecular formula is C23H17IO4 and its molecular weight is 484.3 g/mol. The purity is usually 95%.
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Biological Activity
4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin is a derivative of the coumarin family, which is known for its diverse biological activities. Coumarins and their derivatives have garnered significant attention in pharmacology due to their potential therapeutic effects, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.
Anticoagulant Activity
Coumarin derivatives are primarily recognized for their anticoagulant properties. The compound 4-Hydroxycoumarin has been shown to exhibit significant anticoagulant effects comparable to warfarin, a commonly used anticoagulant. A study highlighted that various 4-hydroxycoumarin derivatives demonstrated effective inhibition of vitamin K-dependent carboxylation processes, essential for blood coagulation. Specifically, derivatives with halogen substitutions at the para-position of the aromatic ring exhibited enhanced anticoagulant activity .
Anticancer Properties
Recent studies indicate that coumarins possess anticancer properties through mechanisms such as inducing oxidative stress in cancer cells. For instance, compounds derived from 4-hydroxycoumarin have shown cytotoxic effects against colorectal cancer cells (HCT-116). The cytotoxicity was linked to their ability to modulate redox status and increase reactive oxygen species (ROS) levels within cancer cells, leading to cell death .
Antimicrobial Effects
The antimicrobial potential of coumarins has also been extensively studied. Research indicates that 4-hydroxycoumarin derivatives exhibit significant antimicrobial activity against various pathogens. For example, compounds synthesized from this scaffold demonstrated effective inhibition against bacterial strains, suggesting their potential as therapeutic agents in treating infections .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and coumarins have been investigated for their anti-inflammatory effects. Studies suggest that 4-hydroxycoumarin derivatives can inhibit inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .
Table of Biological Activities
Case Study: Anticancer Activity in HCT-116 Cells
A study conducted on the cytotoxic effects of coumarins on HCT-116 colorectal carcinoma cells revealed that treatment with varying concentrations of 4-hydroxycoumarin derivatives resulted in a dose-dependent decrease in cell viability. The MTT assay indicated that higher concentrations significantly reduced cell viability compared to control groups. The results suggest that these compounds could be further explored as potential anticancer agents due to their ability to induce cytotoxicity through ROS generation .
Case Study: Antimicrobial Efficacy
In another investigation, a series of synthesized 4-hydroxycoumarin derivatives were screened for their antimicrobial properties against several bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity, outperforming standard antibiotics in some cases. This finding underscores the potential application of these compounds in developing new antimicrobial therapies .
Properties
CAS No. |
13021-90-4 |
---|---|
Molecular Formula |
C23H17IO4 |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
4-hydroxy-6-iodo-3-(1-naphthalen-1-yl-3-oxobutyl)chromen-2-one |
InChI |
InChI=1S/C23H17IO4/c1-13(25)11-18(17-8-4-6-14-5-2-3-7-16(14)17)21-22(26)19-12-15(24)9-10-20(19)28-23(21)27/h2-10,12,18,26H,11H2,1H3 |
InChI Key |
NORMYKTUVIEQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC2=CC=CC=C21)C3=C(C4=C(C=CC(=C4)I)OC3=O)O |
Origin of Product |
United States |
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